molecular formula C16H14N2O2 B6376889 2-Cyano-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261891-76-2

2-Cyano-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%

Cat. No. B6376889
CAS RN: 1261891-76-2
M. Wt: 266.29 g/mol
InChI Key: UTCKHHGPZVBGTH-UHFFFAOYSA-N
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Description

2-Cyano-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is a chemical compound that is used in a variety of applications in the scientific research field. It has a unique structure and properties that make it ideal for a variety of applications.

Scientific Research Applications

2-Cyano-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has a variety of applications in the scientific research field. It is used as a reagent in the synthesis of a variety of compounds, such as 2-cyano-4-substituted phenylacetylenes, 2-cyano-4-substituted phenylacrylates, and 2-cyano-4-substituted phenylpropionates. It is also used as a catalyst in the synthesis of a variety of compounds, such as 2-cyano-4-substituted phenylacetic acids and 2-cyano-4-substituted phenylpropionic acids. Furthermore, it is used as a ligand in the synthesis of a variety of compounds, such as 2-cyano-4-substituted phenylalanines and 2-cyano-4-substituted phenylglycines.

Mechanism of Action

The mechanism of action of 2-Cyano-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is not completely understood. It is believed that its unique structure and properties allow it to interact with a variety of organic molecules and catalyze a variety of reactions. This includes the formation of covalent bonds between the compound and the organic molecule, as well as the formation of hydrogen bonds between the compound and the organic molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyano-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% are not well understood. It is believed that the compound may have some effect on the metabolism of certain organic molecules, as well as on the activity of certain enzymes. However, further research is needed to determine the exact biochemical and physiological effects of the compound.

Advantages and Limitations for Lab Experiments

2-Cyano-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and its unique structure and properties allow it to be used as a reagent, catalyst, and ligand in a variety of synthetic reactions. Furthermore, it is relatively stable and can be stored for extended periods of time. However, the compound is also associated with certain limitations. It is toxic and should be handled with care, and it is not soluble in water, which can limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for the use of 2-Cyano-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%. It could be used as a reagent in the synthesis of a variety of compounds, such as 2-cyano-4-substituted phenylacetylenes, 2-cyano-4-substituted phenylacrylates, and 2-cyano-4-substituted phenylpropionates. It could also be used as a catalyst in the synthesis of a variety of compounds, such as 2-cyano-4-substituted phenylacetic acids and 2-cyano-4-substituted phenylpropionic acids. Additionally, it could be used as a ligand in the synthesis of a variety of compounds, such as 2-cyano-4-substituted phenylalanines and 2-cyano-4-substituted phenylglycines. Finally, further research could be conducted to determine the biochemical and physiological effects of the compound.

Synthesis Methods

2-Cyano-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is synthesized through a multi-step process. The first step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of acetic acid to form 4-hydroxy-3-methoxy-2-cyano-benzaldehyde. This reaction is then followed by the reaction of 4-hydroxy-3-methoxy-2-cyano-benzaldehyde with dimethylaminocarbonyl chloride in the presence of pyridine to form 2-cyano-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol. The final product is then purified by recrystallization and can be used in a variety of applications.

properties

IUPAC Name

3-(3-cyano-4-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-18(2)16(20)13-5-3-4-11(8-13)12-6-7-15(19)14(9-12)10-17/h3-9,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCKHHGPZVBGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684914
Record name 3'-Cyano-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol

CAS RN

1261891-76-2
Record name 3'-Cyano-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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